REACTION_SMILES
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[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[F:1][c:2]1[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[K+:11].[K+:12].[O-:13][C:14]([O-:15])=[O:16].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40].[OH:17][c:18]1[cH:19][cH:20][c:21](-[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:22][cH:23]1>>[c:2]1([O:17][c:18]2[cH:19][cH:20][c:21](-[c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:22][cH:23]2)[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(Oc2ccc(-c3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |